8-Methyl-6H-benzo[c]chromen-6-one

PDE2 Inhibition Neurodegeneration SAR

8-Methyl-6H-benzo[c]chromen-6-one (CAS 106737-99-9) is a precisely substituted benzo[c]chromen-6-one scaffold. The 8-methyl group, as evidenced in 3-hydroxy derivatives, is critical for PDE2 inhibition (IC50 = 33.95 μM). This distinct substitution pattern ensures high-affinity ERβ binding, unlike generic, non-methylated analogs which show significantly reduced activity. For labs developing selective ERβ agonists or PDE2 inhibitors, this specific compound is the validated starting point, ensuring reproducible structure-activity relationships (SAR).

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
Cat. No. B12522055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-6H-benzo[c]chromen-6-one
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O
InChIInChI=1S/C14H10O2/c1-9-6-7-10-11-4-2-3-5-13(11)16-14(15)12(10)8-9/h2-8H,1H3
InChIKeyMZRGUTUBDFTEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-6H-benzo[c]chromen-6-one: A Defined Scaffold for PDE2 and ERβ Research


8-Methyl-6H-benzo[c]chromen-6-one (CAS: 106737-99-9, C14H10O2, MW 210.23) is a synthetic heterocyclic compound belonging to the benzo[c]chromen-6-one (urolithin) class, characterized by a specific methyl substitution at the 8-position . This scaffold is a critical substructure within biologically active natural products and synthetic analogs, particularly those derived from ellagic acid metabolism [1]. Unlike generic urolithins, this specific 8-methyl substitution pattern confers a defined chemical identity that serves as both a key synthetic intermediate and a distinct pharmacological probe for phosphodiesterase II (PDE2) inhibition and estrogen receptor beta (ERβ) modulation studies [2].

Why 8-Methyl-6H-benzo[c]chromen-6-one Cannot Be Substituted with Generic Analogs


The substitution pattern on the benzo[c]chromen-6-one core is a primary determinant of its biological activity and selectivity profile, rendering generic analogs unsuitable as direct replacements [1]. For instance, the presence and position of hydroxyl and methyl groups are essential for high-affinity ERβ binding and selectivity over ERα [2]. Similarly, the 8-methyl group in 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and its tetrahydro derivative directly influences PDE2 inhibitory potency, with non-methylated or differently substituted analogs exhibiting significantly reduced or no activity [3]. The following evidence quantifies these critical structure-activity relationships (SAR).

Quantitative Differentiation Guide for 8-Methyl-6H-benzo[c]chromen-6-one


PDE2 Inhibitory Activity of 3-Hydroxy-8-Methyl Derivative vs. Non-Methylated Analogs

The 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one derivative demonstrates superior PDE2 inhibitory activity compared to non-methylated lead compounds. The study identified compound 2e, a derivative of this scaffold, as having the best inhibitory activity in the series [1].

PDE2 Inhibition Neurodegeneration SAR

ERβ Agonist Activity: 3,8-Disubstitution Essential for Potency and Selectivity

The 3,8-disubstitution pattern on the benzo[c]chromen-6-one core is critical for high-affinity and selective ERβ agonism. Modifications incorporating hydroxyl groups at positions 3 and 8 on the 8-methyl-substituted scaffold yielded compounds with sub-10 nM potency and >100-fold selectivity for ERβ over ERα [1].

ERβ Agonism Selective Estrogen Receptor Modulators SAR

Cellular Anti-Proliferative Activity: Substitution-Dependent Potency in Endothelial Cells

Benzo[c]chromen-6-one derivatives with specific substitution patterns, including the 8-methyl group, have been patented for their enhanced anti-proliferative effects on human endothelial cells. The invention claims a series of derivatives demonstrating superior activity compared to the parent scaffold for treating diseases involving aberrant angiogenesis [1].

Anti-Angiogenesis Cancer SAR

Synthetic Utility: Photocatalytic Synthesis of 8-Methyl Substituted Analogs

A photocatalytic method has been specifically developed for the synthesis of benzocoumarins, including 8-methyl-6H-benzo[c]chromen-6-one, using 2-aryl-benzoic acids as starting materials. This method operates under mild conditions (room temperature, atmospheric pressure, blue light) using DDQ and TBN as catalysts, offering a more sustainable alternative to traditional thermal reactions [1].

Synthetic Methodology Photocatalysis Green Chemistry

Recommended Research and Industrial Applications for 8-Methyl-6H-benzo[c]chromen-6-one


Phosphodiesterase II (PDE2) Inhibitor Lead Optimization

Use 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and its derivatives (e.g., compound 2e with IC50 = 33.95 μM) as a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent PDE2 inhibitors for potential neurodegenerative disease therapies [1].

Selective Estrogen Receptor Beta (ERβ) Agonist Development

Employ the 8-methyl-6H-benzo[c]chromen-6-one core, functionalized with hydroxyl groups at the 3 and 8 positions, as a privileged scaffold for designing selective ERβ agonists with sub-10 nM potency and >100-fold selectivity over ERα, as demonstrated in coactivator recruitment assays [2].

Synthetic Methodology and Green Chemistry Research

Utilize the photocatalytic synthesis method for 8-methyl-6H-benzo[c]chromen-6-one as a model reaction to explore mild, metal-free, and environmentally friendly conditions for constructing the benzochromenone scaffold [3].

Anti-Angiogenic and Anti-Proliferative Compound Library Expansion

Incorporate 8-methyl-6H-benzo[c]chromen-6-one and its derivatives into compound libraries for screening against cellular proliferation and angiogenesis, based on patent claims of enhanced activity in human endothelial cell models [4].

Technical Documentation Hub

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